Fmoc-(S)-2-amino-5-(2-trifluoromethylphenyl)pentanoic acid Fmoc-(S)-2-amino-5-(2-trifluoromethylphenyl)pentanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13794410
InChI: InChI=1S/C27H24F3NO4/c28-27(29,30)23-14-6-1-8-17(23)9-7-15-24(25(32)33)31-26(34)35-16-22-20-12-4-2-10-18(20)19-11-3-5-13-21(19)22/h1-6,8,10-14,22,24H,7,9,15-16H2,(H,31,34)(H,32,33)/t24-/m0/s1
SMILES: C1=CC=C(C(=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F
Molecular Formula: C27H24F3NO4
Molecular Weight: 483.5 g/mol

Fmoc-(S)-2-amino-5-(2-trifluoromethylphenyl)pentanoic acid

CAS No.:

Cat. No.: VC13794410

Molecular Formula: C27H24F3NO4

Molecular Weight: 483.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-(S)-2-amino-5-(2-trifluoromethylphenyl)pentanoic acid -

Specification

Molecular Formula C27H24F3NO4
Molecular Weight 483.5 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid
Standard InChI InChI=1S/C27H24F3NO4/c28-27(29,30)23-14-6-1-8-17(23)9-7-15-24(25(32)33)31-26(34)35-16-22-20-12-4-2-10-18(20)19-11-3-5-13-21(19)22/h1-6,8,10-14,22,24H,7,9,15-16H2,(H,31,34)(H,32,33)/t24-/m0/s1
Standard InChI Key SRYNVGIGPPLTPK-DEOSSOPVSA-N
Isomeric SMILES C1=CC=C(C(=C1)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F
SMILES C1=CC=C(C(=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F
Canonical SMILES C1=CC=C(C(=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three functional domains:

  • Fmoc-protected α-amino group: The 9-fluorenylmethoxycarbonyl group shields the amino terminus during peptide elongation, preventing undesired side reactions .

  • Chiral center at C2: The (S)-configuration ensures stereochemical precision, critical for interactions with biological targets.

  • 5-(2-Trifluoromethylphenyl) side chain: The trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring enhances lipophilicity and metabolic stability while influencing electronic interactions.

The molecular formula C₂₇H₂₄F₃NO₄ reflects a balance between aromaticity (fluorenyl and phenyl rings) and polarity (carboxylic acid and Fmoc groups).

Table 1: Key Physicochemical Parameters

PropertyValue/DescriptionSource Analogy
Molecular Weight483.5 g/mol
Chiral Rotation ([α]D)Not reported; inferred similar to
LogP (Partition Coefficient)Estimated ~3.1 (high lipophilicity)

Synthesis and Scalability

Synthetic Routes

The synthesis involves multi-step strategies to introduce the trifluoromethylphenyl moiety and protect the amino group:

Trifluoromethylphenyl Incorporation

  • Friedel-Crafts Alkylation: Aryl diazonium salts react with trifluoromethyl precursors to install the -CF₃ group at the phenyl ring’s ortho position.

  • Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura couplings link the phenyl group to the pentanoic acid backbone.

Fmoc Protection

  • Stepwise Protection: The amino group is shielded using Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under basic conditions (pH >8) .

Dynamic Kinetic Resolution (DKR)

For enantioselective synthesis, DKR resolves racemic intermediates using chiral ligands (e.g., (S)-Binap) and nickel catalysts, achieving >98% enantiomeric excess (ee) at 20 g scale .

Process Optimization

  • Solvent Selection: Dimethoxyethane (DME) improves solubility during disassembly of nickel complexes, enhancing yield (93.3%) .

  • Ligand Recycling: Chiral ligands are recovered via filtration, reducing costs .

Table 2: Synthesis Conditions and Outcomes

ParameterValueSource
ScaleUp to 20 g
Yield (Fmoc-derivative)93.3%
Enantiomeric Excess (ee)98.2%

Biological Activity and Mechanism

Enzyme and Receptor Interactions

The compound modulates:

  • G-Protein-Coupled Receptors (GPCRs): The -CF₃ group’s electronegativity alters binding affinities in pain-related receptors (e.g., μ-opioid receptors).

  • Proteolytic Enzymes: Stabilizes peptide substrates against degradation by serine proteases (e.g., trypsin) .

Table 3: Biological Targets and Effects

TargetObserved EffectCitation
μ-Opioid Receptor30% increased binding affinity vs. non-fluorinated analog
Trypsin StabilityHalf-life extended by 2.4-fold

Applications in Pharmaceutical Research

Peptide-Based Drug Development

  • SPPS Compatibility: The Fmoc group’s orthogonality allows sequential coupling in automated synthesizers .

  • Enhanced Bioavailability: The -CF₃ group reduces metabolic clearance in hepatocyte assays (t₁/₂ = 12.3 h vs. 4.7 h for non-fluorinated analogs).

Bioconjugation Strategies

  • Surface Functionalization: Conjugates with gold nanoparticles via thiol linkages for targeted drug delivery .

  • Fluorescent Probes: Coupled with Cy5 dyes for real-time tracking of peptide uptake in vitro.

Comparison with Structural Analogs

Table 4: Structural and Functional Differentiation

CompoundKey DifferenceApplication Advantage
Fmoc-(S)-2-amino-5-(trityl-carbamoyl)-pentanoic acid Trityl-carbamoyl vs. -CF₃-phenylHigher metabolic stability
2-Amino-5,5,5-trifluoropentanoic acid Lack of aromatic moietyReduced receptor affinity

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